Welcome to the BenchChem Online Store!
molecular formula C6H5Cl2NO2 B8428827 3,5-dichloro-4-methyl-1H-pyrrole-2-carboxylic acid

3,5-dichloro-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8428827
M. Wt: 194.01 g/mol
InChI Key: QQBHLTHXAAZIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399489B2

Procedure details

A solution of 1.1 gm (4.95 mmol) of ethyl 3,5-dichloro-4-methyl-1H-pyrrole-2-carboxylate (Intermediate 194) and 1.7 g (9.9 mmol) of Ba(OH)2 in 50 ml 1:1 EtOH—H2O was heated at 85° C. for 9 h. The mixture was diluted with water, acidified with 20 ml 1N HCl and extracted 3 times with ether. The ether was washed with water, dried (MgSO4) and concentrated to give 1.0 g of product as a solid. MS (ES) (M−H−): 194 for C6H5Cl2NO2; NMR (d6-DMSO): 1.9 (s, 3H), 12.7 (s, 1H), 12.8 (s, 1H).
Name
ethyl 3,5-dichloro-4-methyl-1H-pyrrole-2-carboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Intermediate 194
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([CH3:7])=[C:5]([Cl:8])[NH:4][C:3]=1[C:9]([O:11]CC)=[O:10].C(O)C.O.Cl>O>[Cl:1][C:2]1[C:6]([CH3:7])=[C:5]([Cl:8])[NH:4][C:3]=1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
ethyl 3,5-dichloro-4-methyl-1H-pyrrole-2-carboxylate
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C(NC(=C1C)Cl)C(=O)OCC
Name
Intermediate 194
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1C)Cl)C(=O)OCC
Name
Ba(OH)2
Quantity
1.7 g
Type
reactant
Smiles
Name
EtOH—H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ether
WASH
Type
WASH
Details
The ether was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC(=C1C)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.